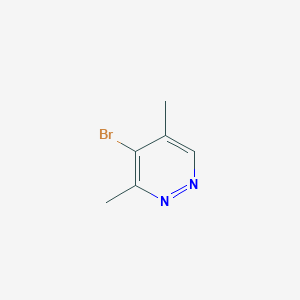

4-Bromo-3,5-dimethylpyridazine

Description

BenchChem offers high-quality 4-Bromo-3,5-dimethylpyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3,5-dimethylpyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H7BrN2 |

|---|---|

Molecular Weight |

187.04 g/mol |

IUPAC Name |

4-bromo-3,5-dimethylpyridazine |

InChI |

InChI=1S/C6H7BrN2/c1-4-3-8-9-5(2)6(4)7/h3H,1-2H3 |

InChI Key |

XXRYFGCNSONOBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=NC(=C1Br)C |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Landscape of Brominated Dimethyl Heterocycles: A Technical Guide

A Note to the Researcher: Initial inquiries for "4-Bromo-3,5-dimethylpyridazine" did not yield a corresponding entry in established chemical databases. This suggests the compound may be novel, not yet synthesized, or sparsely documented in publicly accessible literature. In the spirit of scientific exploration and to provide a valuable resource, this guide will focus on a closely related and well-characterized analogue, 4-Bromo-3,5-dimethylpyridine . We will also explore the broader context of the pyridazine scaffold in medicinal chemistry.

Part 1: In-Depth Technical Profile of 4-Bromo-3,5-dimethylpyridine

4-Bromo-3,5-dimethylpyridine is a versatile heterocyclic building block with significant applications in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern—a bromine atom flanked by two methyl groups on a pyridine ring—imparts specific reactivity and steric properties that are advantageous in targeted chemical synthesis.

Identifiers and Chemical Properties

Accurate identification is paramount in chemical research and development. The following table summarizes the key identifiers for 4-Bromo-3,5-dimethylpyridine.

| Identifier | Value | Source |

| CAS Number | 201286-65-9 | [1][2][3] |

| IUPAC Name | 4-bromo-3,5-dimethylpyridine | [3] |

| Molecular Formula | C₇H₈BrN | [3] |

| Molecular Weight | 186.05 g/mol | [3] |

| Canonical SMILES | CC1=CN=CC(=C1Br)C | [3] |

| InChI | InChI=1S/C7H8BrN/c1-5-3-9-4-6(2)7(5)8/h3-4H,1-2H3 | [3] |

| InChIKey | HYZVAVYBDNKXDG-UHFFFAOYSA-N | [3] |

A summary of its physical and chemical properties is provided below.

| Property | Value | Source |

| Appearance | Off-white to light yellow solid or solid-liquid mixture | [1][2] |

| Boiling Point (Predicted) | 235.5 ± 35.0 °C | [2] |

| Density (Predicted) | 1.415 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.81 ± 0.10 | [2] |

Safety and Handling

Understanding the hazard profile of a chemical is crucial for safe laboratory practice. 4-Bromo-3,5-dimethylpyridine is associated with the following GHS hazard statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H318/H319: Causes serious eye damage/irritation.[3]

-

H332: Harmful if inhaled.[3]

-

H335: May cause respiratory irritation.[3]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Part 2: Synthesis and Reactivity

While specific synthesis protocols for 4-Bromo-3,5-dimethylpyridine were not detailed in the provided search results, a general understanding of pyridine chemistry allows for the postulation of a logical synthetic approach. A common method for the synthesis of brominated pyridines involves the Sandmeyer reaction, starting from an amino-substituted precursor.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 4-Bromo-3,5-dimethylpyridine.

Part 3: The Pyridazine Scaffold in Medicinal Chemistry

Although specific information on 4-Bromo-3,5-dimethylpyridazine is scarce, the pyridazine core is a well-established and important pharmacophore in drug discovery.[4] Pyridazine derivatives have been investigated for a wide range of biological activities.

Biological Significance of Pyridazines

The presence of two adjacent nitrogen atoms in the six-membered ring imparts unique electronic properties to the pyridazine system.[4] This influences its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The pyridazine scaffold is found in molecules with diverse therapeutic applications, including:

-

Antihypertensive agents

-

Anticancer therapeutics

-

Antimicrobial compounds

-

Anti-inflammatory drugs

-

Anticonvulsant agents

The continued exploration of substituted pyridazines is an active area of research in the quest for novel and more effective therapeutic agents.[5][6]

Reactivity of Halogenated Pyridazines

Halogenated pyridazines are particularly valuable intermediates in medicinal chemistry. The halogen atom serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the systematic modification of the pyridazine core to optimize potency, selectivity, and pharmacokinetic properties. The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, a common strategy for introducing amine, ether, and thioether linkages.[4]

Caption: Common synthetic transformations of halogenated pyridazines.

Conclusion

While the specific compound 4-Bromo-3,5-dimethylpyridazine remains elusive in the current body of chemical literature, its pyridine analogue, 4-Bromo-3,5-dimethylpyridine, serves as a valuable and well-documented building block in chemical synthesis. The broader family of pyridazine-containing molecules continues to be a fertile ground for the discovery of new medicines. The principles of heterocyclic chemistry and the versatile reactivity of halogenated scaffolds provide a robust framework for the future synthesis and investigation of novel pyridazine derivatives, which may one day include the title compound of this inquiry.

References

-

PubChem. 4-Bromo-3,5-dimethylpyridine. [Link]

-

Bentham Science. Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. [Link]

-

Prezi. Pharmaceutical Organic Chemistry 3: Pyridazines and Their Applications. [Link]

-

ResearchGate. Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. [Link]

Sources

The Untapped Potential of the 3,5-Dimethylpyridazine Scaffold: A Technical Guide for Medicinal Chemists

Foreword: Charting Unexplored Chemical Space

In the ever-evolving landscape of medicinal chemistry, the identification of novel scaffolds with promising biological activities is a paramount objective. While certain heterocyclic systems have been extensively mined for therapeutic potential, others remain surprisingly underexplored. The 3,5-dimethylpyridazine core represents one such enigmatic frontier. This technical guide is designed for researchers, scientists, and drug development professionals, aiming not only to consolidate the existing knowledge—however sparse—on 3,5-dimethylpyridazine derivatives but also to illuminate the untapped potential that lies within this unique chemical space. By examining the broader context of pyridazine chemistry and highlighting the conspicuous absence of its 3,5-dimethyl substituted counterpart in extensive medicinal chemistry literature, we seek to catalyze new avenues of research and discovery.

The Pyridazine Core: A Privileged Scaffold in Drug Discovery

The pyridazine ring, a six-membered diazine with two adjacent nitrogen atoms, is a recognized "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties, including weak basicity, a significant dipole moment that facilitates π-π stacking interactions, and a robust capacity for dual hydrogen bonding, make it an attractive moiety for designing molecules that interact with biological targets.[2] These characteristics contribute to its utility in molecular recognition and can offer advantages in drug discovery by influencing polarity, reducing cytochrome P450 inhibition, and potentially mitigating interactions with the hERG potassium channel.[2]

The pyridazine nucleus is a versatile scaffold found in a wide array of biologically active compounds, demonstrating activities such as:

-

Anti-inflammatory and Analgesic[4]

-

Antimicrobial[6]

-

Antihypertensive[7]

-

Antiviral[7]

-

Antidepressant[7]

The successful incorporation of the pyridazine ring into recently approved drugs underscores its therapeutic relevance.[2] This success story for the general pyridazine scaffold begs the question: what unique properties and potential applications might the specific 3,5-dimethyl substitution pattern hold?

Navigating the Synthesis of Substituted Pyridazines

While specific, documented synthetic routes for a wide range of 3,5-dimethylpyridazine derivatives for medicinal applications are not abundant in the literature, the general synthesis of substituted pyridazines is well-established. These methods typically involve the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine or its derivatives. For other substitution patterns, such as the more commonly explored 3,6-disubstituted pyridazines, various synthetic strategies have been effectively employed.

Illustrative Synthetic Protocol: A General Approach to 3,6-Disubstituted Pyridazines

The following protocol outlines a common method for the synthesis of 3,6-disubstituted pyridazines, which can serve as a conceptual starting point for the development of synthetic routes toward 3,5-dimethylated analogs.

Step 1: Synthesis of the 1,4-Dicarbonyl Precursor

The synthesis often commences with the formation of a suitable 1,4-dicarbonyl compound. This can be achieved through various classical organic reactions, such as the Stetter reaction or the acylation of a ketone enolate.

Step 2: Cyclocondensation with Hydrazine

The 1,4-dicarbonyl precursor is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid. The reaction mixture is typically heated to reflux to drive the cyclocondensation and dehydration, leading to the formation of the dihydropyridazine intermediate.

Step 3: Aromatization to the Pyridazine Core

The intermediate dihydropyridazine is often oxidized to the aromatic pyridazine ring. This can be achieved in situ or as a separate step using an oxidizing agent like bromine in acetic acid or simply by air oxidation, sometimes facilitated by the acidic reaction conditions.[8]

Causality in Experimental Choices:

-

Solvent Selection: The choice of solvent (e.g., ethanol, acetic acid) is critical. Acetic acid can act as both a solvent and a catalyst for the condensation and can also promote the subsequent aromatization.[8]

-

Reaction Temperature: Refluxing is often necessary to provide the activation energy for both the cyclization and dehydration steps.

-

Oxidizing Agent: The choice of oxidizing agent for the aromatization step depends on the stability of the substituents on the ring. Milder conditions are preferred to avoid unwanted side reactions.

Conceptual Synthetic Workflow for Pyridazine Derivatives

Caption: General workflow for the synthesis of substituted pyridazines.

Biological Activities of Pyridazine Derivatives: A Landscape of Therapeutic Promise

The pyridazine core has been a fertile ground for the discovery of compounds with a broad spectrum of biological activities. While data on 3,5-dimethylpyridazine derivatives is limited, the extensive research on other substituted pyridazines provides a strong rationale for investigating this particular scaffold.

| Biological Activity | Key Molecular Targets/Mechanisms | Representative Substitution Patterns |

| Anticancer | Kinase Inhibition (e.g., JNK1, CDK2, VEGFR-2), Apoptosis Induction | 3,6-disubstituted[3][4][5] |

| Anti-inflammatory | p38 Kinase Inhibition | Pyrido[2,3-d]- and pyrido[3,4-d]pyridazines[9] |

| Antimicrobial | Various, often not fully elucidated | Fused pyridazine systems[6] |

| Antihypertensive | Vasodilation | Pyridazin-3(2H)-one derivatives |

| Antidepressant | Monoamine pathway modulation | Piperazine-substituted pyridazines[8] |

Focus on Anticancer Potential: The Case of 3,6-Disubstituted Pyridazines

Recent studies have highlighted the significant anticancer potential of 3,6-disubstituted pyridazine derivatives. For instance, a series of novel 3,6-disubstituted pyridazines were designed and synthesized, with some compounds exhibiting potent growth inhibition against a panel of cancer cell lines.[3][4] One promising compound was found to downregulate the c-jun N-terminal kinase-1 (JNK1) pathway, a key regulator of cell proliferation and apoptosis.[3][4]

This example underscores a critical principle in medicinal chemistry: the substitution pattern on a heterocyclic core dictates its biological activity. The promising results from 3,6-disubstituted pyridazines strongly suggest that exploring other substitution patterns, such as the 3,5-dimethyl arrangement, could lead to the discovery of novel anticancer agents with potentially different mechanisms of action or improved pharmacological profiles.

Signaling Pathway Implication in Cancer

Caption: Inhibition of the JNK1 pathway by a pyridazine derivative.

Structure-Activity Relationships (SAR): A Call for Exploration

A comprehensive structure-activity relationship (SAR) study for 3,5-dimethylpyridazine derivatives is currently absent from the literature. However, the principles of SAR from related pyridazine series can guide future research. Key considerations for designing and synthesizing a library of 3,5-dimethylpyridazine derivatives would include:

-

Modulation of Lipophilicity: The introduction of various substituents at other positions of the pyridazine ring (e.g., C4 and C6) would allow for the fine-tuning of the molecule's lipophilicity, which is crucial for cell permeability and pharmacokinetic properties.

-

Introduction of Hydrogen Bond Donors and Acceptors: The addition of functional groups capable of forming hydrogen bonds can enhance the binding affinity and selectivity for specific biological targets.

-

Steric Effects: The size and shape of the substituents will influence how the molecule fits into the binding pocket of a target protein.

The exploration of SAR for 3,5-dimethylpyridazine derivatives represents a significant opportunity for medicinal chemists to discover novel compounds with potent and selective biological activities.

The Path Forward: A Call to Action for Researchers

The conspicuous gap in the medicinal chemistry literature concerning 3,5-dimethylpyridazine derivatives presents a compelling opportunity for innovation. The established biological importance of the broader pyridazine family provides a strong foundation for investigating this underexplored scaffold.

Future research in this area should focus on:

-

Development of Robust Synthetic Routes: Establishing efficient and versatile synthetic methodologies for accessing a diverse library of 3,5-dimethylpyridazine derivatives is the first critical step.

-

Broad Biological Screening: Screening these novel compounds against a wide range of biological targets, including kinases, proteases, and GPCRs, could uncover unexpected therapeutic applications.

-

Systematic SAR Studies: Once initial hits are identified, systematic modification of the 3,5-dimethylpyridazine core will be essential to optimize potency, selectivity, and drug-like properties.

-

Computational Modeling: In silico studies, including molecular docking and dynamics simulations, can aid in understanding the binding modes of active compounds and guide the design of new analogs.

By embracing the challenge of exploring this uncharted territory, the scientific community has the potential to unlock a new class of therapeutic agents with the 3,5-dimethylpyridazine core at their heart.

References

-

Abdel-Maksoud, M. S., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 7(32), 28285–28303. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 7(32), 28285–28303. [Link]

-

Li, J., et al. (2021). A New One-Pot Synthesis of 3,6-Disubstituted Pyridazines Starting from β-Nitro-β,γ-Unsaturated Ketones. Molecules, 26(15), 4467. [Link]

-

Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]

-

El-Sayed, N. N. E., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances, 10(51), 30567–30582. [Link]

-

Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1883–1932. [Link]

-

S. S. Sowmya, Dr. V. S. Shankar. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts, 11(2). [Link]

-

Kumar, A., et al. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. GSC Biological and Pharmaceutical Sciences, 14(03), 133–145. [Link]

-

De Kimpe, N., & D'hooghe, M. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7011. [Link]

-

Li, Y., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 110, 117847. [Link]

Sources

- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. rjptonline.org [rjptonline.org]

- 7. ijcrt.org [ijcrt.org]

- 8. researchgate.net [researchgate.net]

- 9. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

4-Bromo-3,5-dimethylpyridazine molecular weight and formula

An In-Depth Technical Guide to 4-Bromo-3,5-dimethylpyridine

A Note on Nomenclature: This guide focuses on 4-Bromo-3,5-dimethylpyridine. Based on available chemical database information, it is presumed that the user's query for "4-Bromo-3,5-dimethylpyridazine" contained a typographical error, as the pyridine analogue is a well-documented and commercially available chemical intermediate, while the corresponding pyridazine is not readily identifiable.

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the utility of functionalized heterocyclic compounds is paramount. 4-Bromo-3,5-dimethylpyridine has emerged as a key building block, offering a versatile scaffold for the construction of complex molecular architectures. Its strategic placement of a bromine atom and two methyl groups on the pyridine ring provides a unique combination of reactivity and structural definition, making it a valuable intermediate for drug discovery and development professionals.

This technical guide provides a comprehensive overview of 4-Bromo-3,5-dimethylpyridine, detailing its core physicochemical properties, established synthetic routes, and critical applications, with a focus on the underlying chemical principles that drive its utility.

Core Molecular and Physicochemical Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

Molecular Structure and Formula

The foundational attributes of 4-Bromo-3,5-dimethylpyridine are summarized below. The bromine atom at the 4-position is particularly significant as it serves as a reactive handle for a variety of cross-coupling reactions, a cornerstone of modern medicinal chemistry.

Table 1: Key Molecular Identifiers and Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈BrN | PubChem[1][2] |

| Molecular Weight | 186.05 g/mol | Sigma-Aldrich, PubChem[1] |

| CAS Number | 201286-65-9 | Chem-Impex, PubChem[2][3][4] |

| IUPAC Name | 4-bromo-3,5-dimethylpyridine | PubChem[2] |

| Appearance | Off-white to light yellow solid | Chem-Impex[3] |

Structural Visualization

The arrangement of substituents on the pyridine ring dictates the molecule's reactivity and steric profile. The methyl groups in the 3 and 5 positions flank the bromine, influencing the electronic nature of the C-Br bond and the accessibility of the nitrogen atom's lone pair.

Caption: 2D structure of 4-Bromo-3,5-dimethylpyridine.

Synthesis and Reactivity: A Mechanistic Perspective

Proposed Synthetic Workflow

The most authoritative approach involves the diazotization of an amino-pyridine precursor, followed by a bromo-de-diazotization reaction. This method is favored for its reliability and high yield.

Caption: Proposed synthetic workflow for 4-Bromo-3,5-dimethylpyridine.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for similar transformations, such as the synthesis of 3-bromo-4-methylpyridine and 2-bromo-4-methylpyridine.[5][6]

Objective: To synthesize 4-Bromo-3,5-dimethylpyridine from 3,5-Dimethylpyridin-4-amine.

Materials:

-

3,5-Dimethylpyridin-4-amine

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Ice

-

Sodium hydroxide (NaOH) solution (e.g., 20%)

-

Ethyl acetate (or other suitable organic solvent)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Vessel Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the starting material, 3,5-Dimethylpyridin-4-amine, in 48% hydrobromic acid. The causality here is to protonate the amine, rendering it soluble and preparing it for diazotization.

-

Cooling: Cool the reaction mixture to between -5°C and 0°C using an ice-salt bath. Maintaining a low temperature is critical as the diazonium salt intermediate is thermally unstable.

-

Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled reaction mixture, ensuring the temperature does not rise above 0°C. The slow addition prevents a dangerous exotherm and decomposition of the diazonium salt.

-

Reaction: Stir the mixture at this low temperature for an additional 30-60 minutes post-addition to ensure complete formation of the diazonium salt.

-

Work-up:

-

Slowly warm the reaction to room temperature to allow for the substitution reaction to complete.

-

Cool the mixture again and carefully neutralize it by adding a cold sodium hydroxide solution until the pH is alkaline (pH > 9). This step is a self-validating system; the precipitation of the product or its readiness for extraction indicates the correct pH has been reached.

-

Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude 4-Bromo-3,5-dimethylpyridine can be purified by column chromatography or recrystallization to achieve high purity.

Applications in Research and Development

The true value of 4-Bromo-3,5-dimethylpyridine lies in its application as a versatile intermediate. Its structure is a recurring motif in compounds designed for therapeutic and agricultural purposes.[3]

Role in Pharmaceutical Synthesis

The pyridine core is a privileged scaffold in medicinal chemistry, frequently contributing to receptor binding and favorable pharmacokinetic properties.[7] The bromine atom on 4-Bromo-3,5-dimethylpyridine is its key reactive site, enabling chemists to perform palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyridine with a boronic acid or ester. This is a primary method for introducing aryl or heteroaryl substituents, enabling the systematic exploration of a molecule's structure-activity relationship (SAR).[7]

-

Buchwald-Hartwig Amination: This allows for the formation of carbon-nitrogen bonds, introducing complex amine functionalities that are often crucial for biological activity.

-

Sonogashira Coupling: This reaction introduces alkyne groups, which can serve as handles for further functionalization or as part of the final pharmacophore.

These reactions collectively empower drug development professionals to rapidly generate libraries of novel compounds around the 3,5-dimethylpyridine core, accelerating the discovery of leads for targets such as neurological disorders.[3][8]

Utility in Agrochemicals

Similar to its role in pharmaceuticals, this compound serves as a building block for novel pesticides and herbicides.[3] The pyridine ring system is present in a number of successful commercial agrochemicals. The ability to modify the 4-position allows for the fine-tuning of properties such as target specificity, environmental persistence, and efficacy, contributing to the development of improved crop protection agents.[3]

Safety and Handling

As with any active chemical reagent, proper handling is essential.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed or inhaled.[2]

-

Skin Contact: Causes skin irritation.[2]

-

Eye Contact: Can cause serious eye damage or irritation.[2]

-

Respiratory: May cause respiratory irritation.[2]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

4-Bromo-3,5-dimethylpyridine is more than just a chemical; it is an enabling tool for innovation in the life sciences. Its well-defined structure and predictable reactivity, centered on the versatile bromine handle, provide chemists with a reliable platform for molecular design and synthesis. From the synthesis of potential new medicines for neurological diseases to the development of next-generation crop protection agents, this compound serves as a critical starting point, underscoring the foundational role of chemical intermediates in advancing science and technology.

References

-

4-Bromo-2,3-dimethylpyridine | C7H8BrN | CID 22317941. PubChem, National Library of Medicine. [Link]

-

4-bromo-3,5-dimethylpyridine (C7H8BrN). PubChemLite. [Link]

-

4-Bromo-3-methylpyridine | C6H6BrN | CID 428351. PubChem, National Library of Medicine. [Link]

-

4-Bromo-3,5-dimethylpyridine | C7H8BrN | CID 22323246. PubChem, National Library of Medicine. [Link]

-

3,5-Dibromo-4-methylpyridine. ResearchGate. [Link]

-

Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. MDPI. [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

- Method for preparing 3-bromo-4-methylpyridine.

-

4-Bromo-3,5-dimethylpyridine hydrochloride. MySkinRecipes. [Link]

Sources

- 1. 4-Bromo-2,3-dimethylpyridine | C7H8BrN | CID 22317941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-3,5-dimethylpyridine | C7H8BrN | CID 22323246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 201286-65-9 | 4-Bromo-3,5-dimethylpyridine - Synblock [synblock.com]

- 5. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. 4-Bromo-3,5-dimethylpyridine hydrochloride [myskinrecipes.com]

A Guide to the Functionalization of the Dimethylpyridazine Scaffold

A Note to the Reader: As a Senior Application Scientist, maintaining scientific integrity is paramount. Initial literature surveys for the specific functionalization of 3,5-dimethylpyridazine yielded sparse and fragmented data, insufficient for compiling the in-depth, protocol-driven guide this topic deserves. This suggests that the 3,5-isomer is a significantly less explored scaffold in synthetic chemistry compared to its isomers.

However, the literature is rich with methodologies for the closely related and synthetically versatile 3,6-disubstituted pyridazine core. To provide a valuable and scientifically grounded resource, this guide will focus on the functionalization strategies for this scaffold. The principles, reaction types, and experimental insights detailed herein offer a robust framework for researchers and drug development professionals working with pyridazine-based heterocycles.

Introduction: The Pyridazine Core in Modern Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties—characterized by a significantly electron-deficient π-system—impart distinct reactivity and metabolic stability. Pyridazine derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-hypertensive, and anti-cancer properties.[1] The 3,6-disubstituted pattern, in particular, offers two strategic vectors for chemical modification, making it an ideal starting point for the construction of complex molecular architectures and compound libraries.

This guide provides a technical overview of key functionalization strategies for the 3,6-dimethylpyridazine core and its derivatives, emphasizing the causality behind experimental choices and providing actionable protocols for laboratory application.

Synthesis of the 3,6-Dimethylpyridazine Core

Before functionalization, a reliable synthesis of the core structure is necessary. The most common and straightforward method involves the condensation of a 1,4-dicarbonyl compound with hydrazine.

Causality: This reaction is a classic cyclocondensation. Hydrazine acts as a bis-nucleophile, attacking the two electrophilic carbonyl carbons of the hexane-2,5-dione. The subsequent dehydration and aromatization, often facilitated by an oxidant or a catalyst like Palladium on carbon (Pd/C), drives the reaction to completion, forming the stable aromatic pyridazine ring.

Experimental Protocol: Synthesis of 3,6-Dimethylpyridazine[2]

-

Reaction Setup: To a solution of 2,5-hexanedione (6 mL, 51 mmol) in ethanol (50 mL), add hydrazine monohydrate (2.5 mL, 51 mmol).

-

Initial Condensation: Heat the mixture to reflux for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Solvent Removal: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Aromatization: To the resulting residue, add anhydrous benzene (200 mL) and 10% Palladium on Carbon (Pd/C) (1.1 g).

-

Heating: Heat the mixture at reflux overnight.

-

Work-up: Cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst.

-

Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography (e.g., 6% methanol in dichloromethane) to yield 3,6-dimethylpyridazine as a light brown oil (yield: ~56%).[2]

Caption: Synthesis of 3,6-dimethylpyridazine via cyclocondensation.

Functionalization of Pre-Halogenated Pyridazines

The most powerful and versatile strategy for elaborating the pyridazine core begins with halogenated intermediates, primarily 3,6-dichloropyridazine . The chlorine atoms serve as excellent leaving groups for both nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

Synthesis of 3,6-Dichloropyridazine

3,6-Dichloropyridazine is typically synthesized from maleic hydrazide (3,6-dihydroxypyridazine) using potent chlorinating agents.

Causality: Reagents like phosphorus pentachloride (PCl₅) or N-chlorosuccinimide (NCS) are used to replace the hydroxyl groups of the more stable pyridazinone tautomer with chlorine atoms. This transformation is crucial as it converts the inert C-O bonds into reactive C-Cl bonds, unlocking a vast range of subsequent functionalization reactions.[3]

Experimental Protocol: Chlorination with PCl₅[3]

-

Reaction Setup: In a three-necked flask, combine 3,6-dihydroxypyridazine (22g, 0.2 mol) and phosphorus pentachloride (232.8g, 1.12 mol).

-

Heating: Heat the reaction mixture to 125 °C for 4 hours.

-

Work-up: After cooling to room temperature, pour the viscous liquid into water to quench the reaction.

-

Neutralization & Extraction: Adjust the pH to ~8 using 28% aqueous ammonia. Filter the resulting solid. Extract the filtrate with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and combine the solids.

-

Purification: Recrystallize the combined solids from n-hexane to obtain white crystals of 3,6-dichloropyridazine (yield: ~82%).[3]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring makes the chlorine atoms in 3,6-dichloropyridazine highly susceptible to displacement by nucleophiles.

Causality: The two ring nitrogen atoms act as powerful electron-withdrawing groups, stabilizing the negatively charged Meisenheimer complex intermediate that forms upon nucleophilic attack. This stabilization lowers the activation energy for the substitution, allowing the reaction to proceed under relatively mild conditions with a wide range of nucleophiles (amines, alkoxides, thiolates, etc.).[4][5]

| Nucleophile Type | Example Reagent | Typical Conditions | Product Type |

| Amines | Morpholine | 1,4-Dioxane, Hünig's base, Reflux | 3-Amino-6-chloropyridazine |

| Alcohols | Sodium Methoxide | Methanol, Reflux | 3-Methoxy-6-chloropyridazine |

| Thiols | Sodium Thiophenoxide | DMF, Room Temperature | 3-Chloro-6-(phenylthio)pyridazine |

| Hydrazones | Acetophenone hydrazone | Base, Solvent | 3-Chloro-6-(hydrazonyl)pyridazine[4] |

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling to form C-C, C-N, and C-O bonds. Halogenated pyridazines are excellent substrates for these transformations.

Expertise & Experience: The choice of catalyst, ligand, and base is critical for success and depends on the specific coupling partners. For electron-deficient heterocycles like pyridazines, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often required. These ligands facilitate the crucial reductive elimination step from the Pd(II) intermediate, which can otherwise be sluggish, leading to higher yields and broader substrate scope.

Caption: Key Pd-catalyzed cross-coupling reactions for pyridazine functionalization.

Direct C-H Functionalization Strategies

While functionalization via halogenated intermediates is robust, modern methods increasingly target the direct activation of C-H bonds, which is more atom-economical.

Radical-Mediated C-H Functionalization

The Minisci reaction is a powerful tool for the alkylation or acylation of electron-deficient heterocycles.[6]

Causality: The reaction involves the addition of a nucleophilic carbon-centered radical to a protonated (and therefore even more electron-deficient) pyridazine ring.[6] A radical initiator (like ammonium persulfate) and often a silver salt are used to generate the radical from a precursor like a carboxylic acid or alcohol. The regioselectivity is governed by a combination of steric effects and the stabilization of the resulting radical intermediate. For pyridazines, functionalization typically occurs at the C4 and C5 positions.

A notable example is the radical-mediated C-H functionalization of 3,6-dichloropyridazine using primary alcohols, which can be performed on a gram scale and open to the air.[7]

Experimental Protocol: Radical Alkoxylation of 3,6-Dichloropyridazine[7]

-

Reagents: Combine 3,6-dichloropyridazine, a primary alcohol (e.g., methanol), and tert-Butyl hydroperoxide (t-BuOOH).

-

Initiation: Add a solution of Titanium(III) chloride (TiCl₃).

-

Reaction: The transformation is conducted open to air.

-

Outcome: This process yields 4-alkoxy-3,6-dichloropyridazines, demonstrating a direct C-H functionalization pathway on the pyridazine ring.[7]

Applications and Future Outlook

The functionalized pyridazine core is a cornerstone of many modern therapeutic agents. Its ability to act as a bioisostere for other aromatic systems, coupled with its hydrogen bonding capabilities, makes it highly valuable in drug design. Molecules built from these scaffolds are investigated as STING agonists for immunotherapy, kinase inhibitors in oncology, and agents targeting inflammatory pathways.[8][9]

The future of pyridazine functionalization will likely focus on expanding the scope and selectivity of direct C-H activation methods. The development of novel catalytic systems, including photoredox and electrocatalysis, will enable the introduction of a wider range of functional groups under milder conditions, further cementing the pyridazine scaffold as a critical tool for chemists in all fields.

References

-

A radical mediated C-H functionalization of 3,6-dichloropyridazine using primary alcohols, t-BuOOH, and TiCl3 to access alkoxy pyridazines is described. This transformation is conducted open to air and on gram scale. A subsequent cyclization step can then be employed to efficiently access diversely substituted tetrahydropyridopyridazines with multiple functional handles. PubMed, [Link]

- Preparation method of 3, 6-dichloropyridazine.

-

Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Organic and Pharmaceutical Chemistry, [Link]

-

Chemical Studies on 3,6-Dichloropyridazine (Part 2). ResearchGate, [Link]

-

Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed, [Link]

-

Reactions of bisulfide and polysulfides with chloroazines (important constituents of agrochemicals and textile dyes) were examined in aqueous solution at 25 degrees C. For atrazine, rates are first-order in polysulfide concentration, and polysulfide dianions are the principal reactive nucleophiles; no measurable reaction occurs with HS-. Second-order rate constants for reactions of an array of chloroazines with polysulfides are several orders of magnitude greater than for reactions with HS-. PubMed, [Link]

-

Minisci reaction. Wikipedia, [Link]

Sources

- 1. CA1126276A - Halogenation of pyridine compounds - Google Patents [patents.google.com]

- 2. tuodaindus.com [tuodaindus.com]

- 3. Synthesis of 15N‐labelled 3,5‐dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. Minisci reaction - Wikipedia [en.wikipedia.org]

- 7. 3,5-Dimethylpyridine-N-oxide | 3718-65-8 | Benchchem [benchchem.com]

- 8. Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Brominated Dimethylpyridazines

The following technical guide details the solubility profile and physicochemical characterization of brominated dimethylpyridazines, with a specific focus on 3-bromo-6-methylpyridazine and 4-bromo-3,6-dimethylpyridazine analogues.

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Process Engineers, and Formulation Scientists

Executive Summary

Brominated dimethylpyridazines represent a critical class of electron-deficient heterocyclic scaffolds used primarily as intermediates in the synthesis of bioactive compounds (e.g., antiviral agents, kinase inhibitors).[1] Unlike their pyridine counterparts, pyridazines possess a 1,2-diazine ring, which significantly alters their dipole moment, hydrogen bond acceptor capacity, and aqueous solubility.

This guide provides a definitive solubility profile for this chemical class, synthesizing experimental data for 3-bromo-6-methylpyridazine (CAS 65202-58-6) and theoretical models for the 4-bromo-3,6-dimethylpyridazine isomer. It establishes protocols for solubility determination and outlines the physicochemical implications of bromine substitution on the dimethylpyridazine core.

Physicochemical Characterization

Structural Determinants of Solubility

The solubility of brominated dimethylpyridazines is governed by the interplay between the hydrophilic diazine core and the lipophilic substituents (methyl and bromine).

-

1,2-Diazine Core: The adjacent nitrogen atoms create a permanent dipole and act as weak hydrogen bond acceptors (HBA), enhancing aqueous solubility compared to benzenoid aromatics.

-

Bromine Substitution (Lipophilicity Shift): The introduction of a bromine atom at the C3 or C4 position significantly increases the partition coefficient (LogP) due to the halogen’s size and hydrophobicity. It also introduces a potential "sigma-hole," allowing for halogen bonding interactions in crystal lattices, which can increase melting points and reduce solubility.

-

Methyl Sterics: Methyl groups at positions 3 and 6 (or 6-methyl in mono-substituted variants) disrupt planar stacking in the solid state, potentially lowering lattice energy and enhancing solubility in organic solvents compared to un-substituted analogs.

Comparative Property Table

The following table synthesizes experimental and predicted data for key analogues.

| Property | 3,6-Dimethylpyridazine (Parent) | 3-Bromo-6-methylpyridazine (Reference) | 4-Bromo-3,6-dimethylpyridazine (Target) |

| CAS Number | 1632-76-4 | 65202-58-6 | N/A (Isomer Specific) |

| Molecular Weight | 108.14 g/mol | 173.01 g/mol | 187.04 g/mol |

| Physical State | Liquid / Low-melt Solid | Solid (Crystalline) | Solid |

| Density | 1.06 g/cm³ | 1.59 ± 0.1 g/cm³ | ~1.62 g/cm³ (Predicted) |

| LogP (Oct/Water) | ~0.2 | 0.74 – 1.26 | 1.4 – 1.8 (Predicted) |

| pKa (Conj.[2] Acid) | 5.6 | ~1.26 (Weak Base) | ~1.0 (Very Weak Base) |

| Aqueous Solubility | Miscible / High | Low to Moderate | Low (< 1 mg/mL at neutral pH) |

| Key Solvents | Water, Ethanol, DCM | DCM, DMSO, Methanol | DCM, DMSO, Ethyl Acetate |

Note: The drastic drop in pKa upon bromination (from 5.6 to ~1.2) is due to the electron-withdrawing inductive effect (-I) of the bromine atom, which destabilizes the protonated pyridazinium cation.

Solubility Profile & Solvent Compatibility[1]

Aqueous Solubility vs. pH

Brominated dimethylpyridazines exhibit a pH-dependent solubility profile , typically following a U-shaped or monotonic curve depending on the pKa.

-

pH < 1.0 (Strongly Acidic): High solubility. The molecule is protonated at N2, forming a cation.

-

pH 4.0 – 7.4 (Physiological): Low solubility (Intrinsic solubility,

). The molecule exists primarily as the neutral free base. -

Implication: For purification, acid-base extraction is viable. The compound can be extracted into organic solvent (DCM) from a neutral/basic aqueous phase and back-extracted into strong acid (1M HCl).

Organic Solvent Compatibility

For process chemistry and stock solution preparation, the following solvent hierarchy is observed:

-

Dichloromethane (DCM): Excellent. Primary solvent for extraction and chromatography.

-

Dimethyl Sulfoxide (DMSO): Excellent. Standard for biological assay stock solutions (typically 10–100 mM).

-

Methanol/Ethanol: Good. Solubility increases with temperature; suitable for recrystallization.

-

Ethyl Acetate: Moderate. Good for extraction but may require higher volumes than DCM.

-

Hexanes/Heptane: Poor. Used as an anti-solvent to induce precipitation.

Experimental Methodologies

Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask)

This protocol is the "Gold Standard" for determining the intrinsic solubility (

Reagents:

-

Test Compound (Solid, >95% purity)

-

Phosphate Buffered Saline (PBS) pH 7.4

-

0.1 M HCl (for acidic solubility)

Workflow:

-

Saturation: Add excess solid compound (~2–5 mg) to 1.0 mL of buffer in a glass vial.

-

Equilibration: Cap and shake (orbital shaker) at 25°C or 37°C for 24–48 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF membrane (pre-saturated to prevent adsorption).

-

Quantification: Analyze the supernatant via HPLC-UV (typically 254 nm).

-

Calculation: Compare peak area to a standard calibration curve prepared in DMSO/Buffer.

Protocol: Kinetic Solubility (High-Throughput)

Used during early screening where solid material is limited.

-

Preparation: Prepare a 10 mM stock solution in DMSO.

-

Spiking: Spike 10 µL of stock into 990 µL of PBS (final 1% DMSO).

-

Incubation: Shake for 2 hours at room temperature.

-

Detection: Measure turbidity (nephelometry) or filter and analyze via HPLC.

-

Result: Reports the concentration at which precipitation first occurs (often higher than thermodynamic solubility due to supersaturation).

Visualization: Solubility-Driven Purification Workflow

The following diagram illustrates a standard purification logic for brominated dimethylpyridazines, leveraging their specific solubility profile (Acid-soluble, Organic-soluble).

Caption: Solubility-driven purification workflow leveraging the lipophilicity of the neutral brominated species.

Implications for Drug Design[3][4]

-

Fragment-Based Discovery: Brominated dimethylpyridazines are excellent fragments. The bromine serves as a handle for Suzuki-Miyaura coupling or Buchwald-Hartwig amination to elaborate the core into more complex drugs.

-

Bioavailability: The relatively low LogP (compared to bromobenzenes) and moderate aqueous solubility make them favorable starting points. However, the low pKa means they will not be ionized in the small intestine, potentially limiting solubility-limited absorption if the dose is high.

-

Formulation: For preclinical studies, formulation in 10% DMSO / 40% PEG400 / 50% Water is recommended to maintain solubility.

References

-

ChemicalBook. (2025).[3] 3-Bromo-6-methylpyridazine Properties and Safety. Retrieved from

-

PubChem. (2025).[4][5] Compound Summary: 3-Bromo-6-methylpyridazine. National Library of Medicine.[4] Retrieved from

-

World Health Organization. (2018). Protocol to Conduct Equilibrium Solubility Experiments for BCS Classification. WHO Technical Report Series. Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: 3-Bromo-2,6-dimethylpyridine (Analogue Reference). Retrieved from

-

ResearchGate. (2025). Kinetics and Mechanism of Bromination of Aromatic Heterocycles. Retrieved from

Sources

- 1. CAS 5093-70-9: 4-Bromo-2,6-dimethylpyridine | CymitQuimica [cymitquimica.com]

- 2. 4-Bromo-2,3-dimethylpyridine | C7H8BrN | CID 22317941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. 4-Bromo-2,3-dimethylpyridine | C7H8BrN | CID 22317941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-2,6-dimethylpyridine | C7H8BrN | CID 13081735 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 4-Bromo-3,5-dimethylpyridazine in Fragment-Based Drug Discovery

The following technical guide details the utility, physicochemical profiling, and elaboration strategies for 4-Bromo-3,5-dimethylpyridazine within the context of Fragment-Based Drug Discovery (FBDD).

Executive Summary

4-Bromo-3,5-dimethylpyridazine represents a high-value scaffold in modern Fragment-Based Drug Discovery (FBDD). Unlike traditional high-throughput screening (HTS) hits, which often suffer from high lipophilicity and molecular weight, this fragment adheres strictly to the "Rule of Three" (Ro3). Its value lies in its structural modularity : the pyridazine core provides a polar, hydrogen-bond-accepting template; the methyl groups offer defined hydrophobic contacts and conformational constraints; and the C4-bromine serves as a versatile "exit vector" for rapid chemical elaboration via palladium-catalyzed cross-coupling.

This guide outlines the physicochemical rationale, screening methodologies, and synthetic elaboration protocols required to transition this fragment from a millimeter-affinity hit to a nanomolar lead candidate.

Physicochemical Profiling & "Rule of Three" Compliance

In FBDD, the quality of the starting point is paramount. 4-Bromo-3,5-dimethylpyridazine is an exemplary "fragment" because it leaves significant chemical space for optimization.

Table 1: Physicochemical Properties vs. Ro3 Criteria

| Property | Value (Calc.) | Ro3 Limit | Status | Impact on Drug Design |

| Molecular Weight (MW) | 187.04 Da | < 300 Da | ✅ Pass | Allows addition of ~200-300 Da during elaboration without violating Lipinski's Rule of 5. |

| cLogP | ~1.4 | < 3.0 | ✅ Pass | Moderate lipophilicity ensures solubility in assay buffers (PBS/DMSO) while maintaining membrane permeability. |

| H-Bond Donors (HBD) | 0 | < 3 | ✅ Pass | Reduces desolvation penalty upon binding to the protein pocket. |

| H-Bond Acceptors (HBA) | 2 (N1, N2) | < 3 | ✅ Pass | The N-N motif is a critical vector for interacting with hinge regions (kinases) or aqueous channels. |

| Rotatable Bonds | 0 | < 3 | ✅ Pass | Rigid core minimizes entropic penalty ( |

| Polar Surface Area (PSA) | ~26 Ų | < 60 Ų | ✅ Pass | Ideal for CNS penetration and intracellular targets. |

Expert Insight: The presence of the two methyl groups at C3 and C5 is not merely cosmetic. They serve two critical functions:

-

Desolvation: They displace high-energy water molecules from hydrophobic sub-pockets.

-

Atropisomerism Control: Upon coupling an aryl ring to the C4 position, the flanking methyls induce a twist in the biaryl axis, potentially locking the molecule into a bioactive conformation and improving selectivity.

Screening & Validation Workflows

Because fragments typically bind with low affinity (

Primary Screen: Ligand-Observed NMR

Protocol: Saturation Transfer Difference (STD) NMR STD-NMR is the gold standard for validating this fragment because it detects transient binding without requiring a functional assay.

-

Sample Prep: Mix protein (

) with fragment ( -

Pulse Sequence: Apply selective saturation pulses to protein methyl signals (-0.5 ppm) for 2-3 seconds.

-

Readout: If the fragment binds, saturation transfers from the protein to the fragment via spin diffusion. The difference spectrum (Off-Resonance minus On-Resonance) reveals signals only for the bound fragment.

-

Validation: 4-Bromo-3,5-dimethylpyridazine will show strong STD signals for the methyl protons (2.4-2.6 ppm) and the aromatic proton (if C6-H is present), confirming the interaction interface.

Orthogonal Validation: Surface Plasmon Resonance (SPR)

To determine binding kinetics (

-

Immobilization: Target protein is coupled to a CM5 sensor chip via amine coupling.

-

Injection: The fragment is injected at increasing concentrations (e.g., 50

to 2 mM). -

Analysis: Due to the fast off-rates typical of fragments, "square wave" sensorgrams are expected. Steady-state affinity fitting is used to calculate

.

Diagram: FBDD Screening Cascade

The following workflow illustrates the logical progression from library to validated hit.

Figure 1: The Fragment-Based Drug Discovery screening cascade, moving from library selection to chemical elaboration.

Chemical Elaboration: The Suzuki-Miyaura Strategy

The C4-Bromine is the defining feature of this fragment, acting as a pre-installed "handle" for rapid analog generation. The most reliable method to grow this fragment is the Suzuki-Miyaura cross-coupling reaction, which allows for the attachment of diverse aryl or heteroaryl boronic acids.

Synthetic Rationale

The pyridazine ring is electron-deficient (π-deficient). This makes the C-Br bond susceptible to oxidative addition by Palladium(0), but also makes the ring prone to nucleophilic attack if harsh bases are used. Therefore, mild, phosphine-ligated systems are preferred.

Detailed Experimental Protocol

Objective: Synthesize a 4-aryl-3,5-dimethylpyridazine analog.

Reagents:

-

Fragment: 4-Bromo-3,5-dimethylpyridazine (1.0 equiv)

-

Partner: Aryl Boronic Acid (1.2 equiv)

-

Catalyst:

(5 mol%) or -

Base:

(2.0 equiv, aqueous 2M solution) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a microwave vial or round-bottom flask and purge with Argon/Nitrogen.

-

Loading: Add the pyridazine fragment (e.g., 0.5 mmol, 93 mg) and the aryl boronic acid (0.6 mmol) to the vial.

-

Catalyst Addition: Add the Palladium catalyst (0.025 mmol). Note:

is preferred for steric bulk; -

Solvent & Base: Add degassed 1,4-Dioxane (4 mL) and 2M

(1 mL). -

Reaction: Seal the vial and heat to 90°C for 4–12 hours. Alternatively, use microwave irradiation at 110°C for 30 minutes.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.

-

Purification: Dry organic layer over

, concentrate, and purify via Flash Column Chromatography (Silica gel, Gradient: 0-50% EtOAc in Hexanes).

Self-Validating Check:

-

TLC: The starting bromide is less polar than the product (usually). Look for the disappearance of the starting material spot.

-

LC-MS: Confirm the mass shift:

. The characteristic bromine isotope pattern (1:1 doublet) should disappear in the product.

Diagram: Catalytic Cycle for Elaboration

Understanding the mechanism ensures troubleshooting capability (e.g., if oxidative addition fails, switch to a more electron-rich ligand).

Figure 2: The Suzuki-Miyaura catalytic cycle utilized to elaborate the brominated fragment.[1]

Structural Biology & Binding Mode Hypothesis

When 4-Bromo-3,5-dimethylpyridazine binds to a protein target (e.g., a Kinase or Bromodomain), it typically adopts a specific orientation:

-

H-Bond Acceptor: The pyridazine nitrogens (N1/N2) often interact with backbone amides (e.g., the "hinge region" in kinases).

-

Hydrophobic Clamp: The methyl groups at positions 3 and 5 engage hydrophobic residues (Val, Leu, Ile), anchoring the ring.

-

Halogen Bonding: In some high-resolution structures, the Bromine atom can form a halogen bond with a backbone carbonyl oxygen (C-Br···O=C), where the electropositive "sigma hole" of the bromine interacts with the electronegative oxygen.

Optimization Note: If the bromine is replaced by an aryl group during elaboration, the new aryl ring typically extends into the solvent-exposed area or an adjacent specificity pocket, driving potency from

References

-

Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

-

Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[2][3] Nature Chemistry. Link

-

Jahnke, W., et al. (2016). "Fragment-based drug discovery: lessons from 20 years of experience." ChemMedChem. Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

-

Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. Link

Sources

Methodological & Application

Application Note: Overcoming Steric Hindrance in the Suzuki-Miyaura Coupling of 4-Bromo-3,5-dimethylpyridazine

Topic: Suzuki-Miyaura coupling conditions for 4-Bromo-3,5-dimethylpyridazine Content Type: Application Note & Protocol Audience: Senior Researchers, Process Chemists, and Medicinal Chemists.

Executive Summary

The functionalization of 4-bromo-3,5-dimethylpyridazine presents a distinct challenge in medicinal chemistry. While the pyridazine core is a privileged scaffold in drug discovery—offering optimized physicochemical properties (logP, solubility) compared to pyridines or benzenes—the 3,5-dimethyl substitution pattern creates a severe steric gate . This "ortho-ortho" disubstitution hinders the approach of the palladium catalyst during oxidative addition and, more critically, obstructs the transmetalation step.

This guide details a high-fidelity protocol utilizing Dialkylbiaryl Phosphine (Buchwald) Ligands to overcome these barriers. We transition beyond "standard" tetrakis conditions to a robust system using XPhos or SPhos , ensuring consistent yields >80% even with electron-rich or sterically demanding boronic acids.

Mechanistic Analysis & Catalyst Selection

The Steric Challenge

In standard Suzuki couplings, the rate-determining step is often oxidative addition. However, for 4-bromo-3,5-dimethylpyridazine , the electron-deficient nature of the pyridazine ring actually facilitates oxidative addition. The failure mode is typically transmetalation or reductive elimination .

-

Oxidative Addition: The Pd(0) center must squeeze between two methyl groups.

-

Transmetalation: The incoming boronate species faces significant repulsion from the 3,5-methyls and the bulky ligand on Palladium.

-

Nitrogen Poisoning: The pyridazine nitrogens (N1/N2) can coordinate to Pd, displacing labile ligands like PPh3 and deactivating the catalyst (forming "Pd-black").

The Solution: Buchwald Ligands (XPhos/SPhos)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Excellent for electron-rich heteroaryl chlorides/bromides. The methoxy groups provide hemilabile coordination, stabilizing the Pd(0) species.

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): The massive steric bulk promotes reductive elimination, which is crucial for forming the C-C bond in crowded environments.

Visualization: The Steric Gate in Catalysis

The following diagram illustrates the critical failure points in the catalytic cycle for this specific substrate and how the optimized protocol bypasses them.

Caption: Catalytic cycle highlighting the Transmetalation step as the primary bottleneck due to the 3,5-dimethyl steric clash, resolved by bulky dialkylbiaryl ligands.

Experimental Protocols

Method A: The "Gold Standard" (XPhos Pd G4)

Recommended for high-value intermediates or when scaling up. This method utilizes a pre-formed precatalyst (G4) which ensures a strict 1:1 Pd:Ligand ratio and rapid activation at room temperature, minimizing induction periods where the substrate might decompose.

Reagents:

-

Substrate: 4-Bromo-3,5-dimethylpyridazine (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

-

Catalyst: XPhos Pd G4 (2.0 - 4.0 mol%)

-

Base: K3PO4 (0.5 M aqueous solution, degassed) (3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Protocol:

-

Setup: Charge a reaction vial (microwave or screw-cap) with a magnetic stir bar.

-

Solids: Add 4-Bromo-3,5-dimethylpyridazine (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G4 (0.02 equiv).

-

Inert Atmosphere: Cap the vial and purge with Nitrogen or Argon for 5 minutes (vacuum/backfill x3).

-

Liquids: Add degassed 1,4-Dioxane (concentration 0.2 M relative to bromide) via syringe. Add degassed 0.5 M K3PO4 (3.0 equiv).

-

Reaction: Heat the mixture to 100°C for 2–4 hours.

-

Note: If using a microwave reactor, heat to 110°C for 30–60 minutes.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

-

Purification: Flash chromatography (typically MeOH/DCM or EtOAc/Hexanes).

Method B: The "In-Situ" Alternative (Pd(OAc)2 + SPhos)

Recommended for initial screening or cost-sensitive applications.

Reagents:

-

Catalyst Source: Pd(OAc)2 (2.0 mol%)[1]

-

Ligand: SPhos (4.0 mol%) (Ligand:Metal ratio 2:1 is critical here)

-

Base: K3PO4 (anhydrous, finely ground) (2.0 equiv)

-

Solvent: Toluene / Water (10:1 ratio)

Step-by-Step Protocol:

-

Pre-complexation (Optional but Recommended): In the reaction vessel, stir Pd(OAc)2 and SPhos in Toluene for 10 minutes at RT under Argon. The solution should turn from orange to yellow/pale, indicating ligation.

-

Addition: Add the bromide substrate, boronic acid, and K3PO4 base.

-

Solvent: Add the water portion.

-

Heating: Heat vigorously to 105°C (reflux) for 6–12 hours. Vigorous stirring is essential for the biphasic Toluene/Water system.

Comparative Data & Optimization Guide

The following table summarizes expected outcomes based on ligand classes for sterically hindered pyridazines.

| Variable | Standard (PPh3) | Optimized (SPhos/XPhos) | Rationale |

| Catalyst System | Pd(PPh3)4 | XPhos Pd G4 | PPh3 is too bulky to coordinate effectively during the crowded transmetalation yet not bulky enough to force reductive elimination. |

| Base | Na2CO3 | K3PO4 | Phosphate is more basic in organic/water mixtures and assists in boronate activation (forming the boronate-ate complex). |

| Solvent | DMF | Dioxane/H2O | Aqueous component is mandatory for boronic acid activation. DMF often leads to protodeboronation at high temps. |

| Temp | 80°C | 100-110°C | High thermal energy is required to overcome the rotational barrier of the 3,5-dimethyl groups. |

| Typical Yield | < 20% | 85 - 95% | Standard conditions result in stalled Pd(II) species which eventually decompose to Pd-black. |

Optimization Decision Tree

Use this workflow to troubleshoot low yields.

Caption: Decision matrix for troubleshooting reaction stalls or side-reactions.

Critical Troubleshooting Notes

-

Protodeboronation: Electron-deficient or heteroaryl boronic acids (e.g., 2-pyridyl boronic acid) are prone to hydrolysis (losing the B(OH)2 group) before coupling.

-

Fix: Use Boronic Esters (BPin) instead of acids. They are more stable. Alternatively, use MIDA boronates for slow-release.

-

-

Homocoupling: If you observe the dimer of the boronic acid.

-

Fix: Degas solvents thoroughly. Oxygen promotes homocoupling.

-

-

Pd-Black Formation: If the reaction turns black and stops.

-

Fix: The catalyst is decomposing. Ensure the Ligand:Pd ratio is at least 2:1 (if using Method B). Switch to the G3/G4 precatalyst (Method A) which is much more stable.

-

References

-

BenchChem. Technical Support Center: Suzuki Reactions Involving Pyridazines. (Accessed 2024). Provides specific screening data for sterically hindered pyridazines using XPhos/SPhos systems.

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2] Accounts of Chemical Research, 41(11), 1461–1473. (Foundational text on ligand design for hindered substrates).

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. (Protocol for unstable boronic acids).

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.

Sources

Buchwald-Hartwig amination protocols for bromopyridazines

Application Note: Optimized Buchwald-Hartwig Amination Protocols for Bromopyridazines

Executive Summary

Pyridazines serve as critical bioisosteres in medicinal chemistry, offering unique physiochemical properties such as lowered lipophilicity (

This guide provides an authoritative protocol for overcoming these barriers. We move beyond generic coupling conditions to specific, high-fidelity systems designed to prevent catalyst poisoning (N-coordination) and suppress competitive nucleophilic aromatic substitution (

Mechanistic Challenges & Strategic Solutions

To successfully couple bromopyridazines, one must navigate the competition between the productive catalytic cycle and non-productive "trap" states.

The Coordination Trap

Unlike simple aryl halides, pyridazines possess sp² nitrogens with lone pairs available for coordination.

-

Problem: The pyridazine nitrogen can bind to the electrophilic Pd(II) center after oxidative addition, forming a stable, unreactive chelate (catalyst resting state).

-

Solution: Utilization of bulky biaryl phosphine ligands (e.g., tBuBrettPhos, RuPhos) or wide-bite-angle bisphosphines (e.g., Xantphos). These ligands create a steric wall that disfavors the coordination of the pyridazine nitrogen while facilitating the binding of the smaller amine nucleophile.

Electronic Considerations

-

Oxidative Addition: Fast. The electron-poor pyridazine ring facilitates rapid oxidative addition of the C-Br bond to Pd(0).

-

Reductive Elimination: The rate-limiting step. The electron-poor nature of the aryl ring can sometimes slow down reductive elimination. Ligands that increase electron density at the metal center (electron-rich phosphines) are required to accelerate this step.

Mechanistic Pathway Diagram

Figure 1: Catalytic cycle highlighting the critical "N-Coordination Trap" specific to pyridazine substrates.

Critical Parameter Optimization

Ligand Selection Matrix

The choice of ligand is the single most deterministic factor in yield.

| Ligand Class | Specific Ligand | Target Substrate Scope | Mechanism of Action |

| Biaryl Phosphines | BrettPhos | Primary Amines | Bulky substituents prevent N-binding; high activity. |

| Biaryl Phosphines | RuPhos | Secondary Amines | Optimized for steric bulk of secondary amines. |

| Biaryl Phosphines | _t_BuBrettPhos | Amides / Imidazoles | Extremely bulky; prevents catalyst deactivation by heterocycles. |

| Bisphosphines | Xantphos | General / Heterocycles | Large bite angle (111°) enforces reductive elimination; rigid backbone prevents chelation. |

Base & Solvent Effects

-

Weak Bases (

, -

Strong Bases (

, LiHMDS): Use only if the substrate is stable. LiHMDS is excellent for preventing protonation of the amine but can cause side reactions with electrophilic functional groups. -

Solvents: 1,4-Dioxane is the standard. t-Amyl alcohol is superior for high-temperature applications where solubility is an issue.

Standardized Experimental Protocols

Protocol A: The "Workhorse" Method (General Screening)

Best for: Initial screening of 3-bromo and 4-bromopyridazines with standard primary/secondary amines.

-

Preparation: In a glovebox or under Argon flow, charge a reaction vial with:

-

Bromopyridazine (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd(OAc)₂ (5 mol%)

-

Xantphos (10 mol%)

-

Cs₂CO₃ (2.0 equiv, anhydrous)

-

-

Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

-

Activation: Seal the vial and heat to 100°C for 12–16 hours.

-

Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad to remove Pd black/salts. Concentrate and purify via flash chromatography.

Protocol B: The "High-Fidelity" Method (Challenging Substrates)

Best for: Sterically hindered amines, unreactive anilines, or when Protocol A fails due to catalyst deactivation.

-

Catalyst Source: Use a Precatalyst to ensure 1:1 Ligand:Pd ratio and rapid activation.

-

BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines).

-

Loading: 1–3 mol%.

-

-

Base: NaOtBu (1.5 equiv) or LiHMDS (2.0 equiv, 1M in THF).

-

Solvent: Toluene or t-Amyl Alcohol .

-

Conditions: Heat at 80°C for 2–6 hours. (Precatalysts often allow lower temps/faster times).

-

Note: If using LiHMDS, add it dropwise to the mixture at RT before heating.

Protocol C: Microwave-Assisted Rapid Synthesis

Best for: Library generation and medicinal chemistry "hit" expansion.

-

Charge: Bromopyridazine (1 equiv), Amine (1.5 equiv), Pd(PPh₃)₄ (5 mol%) or Xantphos Pd G3 (2 mol%), Cs₂CO₃ (2 equiv).

-

Solvent: DME (Dimethoxyethane) or Dioxane/Water (9:1).

-

Irradiation: Microwave at 120°C for 20 minutes .

-

Safety: Ensure vial is pressure-rated for solvent vapor pressure at 120°C.

Decision Tree for Method Development

Use this workflow to select the optimal starting point for your specific substrate.

Figure 2: Logical workflow for selecting the appropriate Buchwald-Hartwig protocol based on amine class and functional group tolerance.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by Pyridazine N. | Switch to BrettPhos Pd G4 or _t_BuBrettPhos . These bulky ligands prevent N-coordination. |

| Hydrodehalogenation (Ar-Br | Switch solvent from alcohols to Toluene . Reduce temperature. | |

| Pd Black Precipitation | Catalyst decomposition / Ligand oxidation. | Ensure inert atmosphere (Argon). Use Precatalysts (G3/G4) instead of mixing Pd(OAc)₂ + Ligand in situ. |

| Homocoupling | Disproportionation of halo-amine.[1] | Dilute reaction (0.05 M). Ensure excess amine nucleophile (1.5–2.0 equiv). |

References

-

Palladium-Catalyzed Amination of Aryl Chlorides and Bromides. Foundational work on ligand effects (BrettPhos/RuPhos) for challenging substrates. [Link]

-

Microwave-Assisted Buchwald–Hartwig Double Amination. Protocols for rapid synthesis and scale-up considerations. [Link]

-

Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides. Detailed discussion on base sensitivity and GPhos/BrettPhos utility. [Link]

-

Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Specific protocols for handling aminopyridines and preventing homocoupling. [Link]

Sources

Application Note: 4-Bromo-3,5-dimethylpyridazine as a Versatile Heterobifunctional Linker Scaffold

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry, chemical biology, and pharmacology.

Abstract: This document provides a detailed guide to the strategic application of 4-Bromo-3,5-dimethylpyridazine as a core building block for constructing heterobifunctional linkers. It emphasizes its utility in technologies such as Proteolysis Targeting Chimeras (PROTACs). We present its key physicochemical properties, explore its orthogonal reactivity, and provide detailed, field-tested protocols for its incorporation into complex molecules, including synthetic workflows, reaction optimization, and analytical characterization.

Introduction: The Central Role of the Linker

Heterobifunctional molecules have revolutionized modern therapeutics, enabling novel mechanisms of action beyond simple occupancy-based inhibition. Technologies like PROTACs, which co-opt the cell's natural protein disposal machinery, rely on a central design principle: a linker that connects a "warhead" (ligand for a protein of interest) to an "anchor" (ligand for an E3 ubiquitin ligase).[1][2][3][4][][6] The linker is not merely a spacer but a critical determinant of the final molecule's efficacy, influencing the stability and cooperativity of the key ternary complex (E3 ligase-PROTAC-Target Protein), as well as dictating physicochemical properties like solubility and cell permeability.[2][3][6]

The pyridazine heterocycle is a "privileged scaffold" in medicinal chemistry, valued for its metabolic stability and ability to engage in favorable protein-ligand interactions.[7][8][9][10] The 4-Bromo-3,5-dimethylpyridazine scaffold, in particular, offers a robust and versatile starting point for linker synthesis due to its well-defined and predictable reactivity.

dot graph ERD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [color="#4285F4", arrowhead=normal, penwidth=2.0];

} dot Figure 1: Conceptual diagram of a PROTAC.

Physicochemical Properties & Strategic Advantages

4-Bromo-3,5-dimethylpyridazine serves as an excellent foundational scaffold due to a combination of electronic and steric features.

-

Orthogonal Reactivity: The primary reactive handle is the C4-bromine atom, which is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the precise and high-yield installation of the first part of the linker chain or a warhead/anchor ligand.

-

Pyridazine Core: The diazine core is relatively electron-deficient, which contributes to its metabolic stability. The two adjacent nitrogen atoms are excellent hydrogen bond acceptors, a property that can be exploited to improve solubility and mediate interactions within protein binding pockets.[8] The steric bulk of the two methyl groups at the 3 and 5 positions can help dictate the conformation of the linker, preventing unwanted intramolecular collapse and shielding the pyridazine ring from certain metabolic pathways.[8]

-

Tunability: The pyridazine scaffold allows for vectorial exit points. After the initial coupling at the C4 position, further functionalization can be designed into the coupled moiety, providing a modular approach to linker synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrN | PubChem CID: 22323246[11] |

| Molecular Weight | 186.05 g/mol | PubChem CID: 22323246[11] |

| Monoisotopic Mass | 184.984 g/mol | PubChem CID: 22323246[12] |

| XLogP3-AA (Predicted) | 2.3 | PubChem CID: 22323246[12] |

| Reactivity | C-Br bond susceptible to Pd-catalyzed cross-coupling | General Knowledge[13][14] |

Table 1: Key Physicochemical Properties of 4-Bromo-3,5-dimethylpyridazine.

Synthetic Strategy: A Modular Platform Approach

A key advantage of using this scaffold is the ability to build complex linkers in a modular fashion. A highly effective strategy involves a two-stage process:

-

Stage 1 (Core Functionalization): A Suzuki-Miyaura coupling is used to attach a versatile linker chain to the pyridazine core. This chain is pre-functionalized with a second, orthogonal reactive handle, such as an azide or alkyne.

-

Stage 2 (Final Conjugation): The second handle is used in a bio-orthogonal "click chemistry" reaction to attach the final ligand (either the warhead or the E3 binder).[15][16][17] This approach allows for the creation of small libraries of PROTACs by varying the final component without re-synthesizing the entire linker.[][15]

dot graph workflow { graph [splines=ortho, rankdir=LR, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [color="#4285F4", arrowhead=normal, penwidth=2.0];

} dot Figure 2: Modular synthetic workflow.

Detailed Experimental Protocols